molecular formula C8H5BrF2O3 B6228705 2-bromo-5-(difluoromethoxy)benzoic acid CAS No. 1427373-00-9

2-bromo-5-(difluoromethoxy)benzoic acid

Katalognummer: B6228705
CAS-Nummer: 1427373-00-9
Molekulargewicht: 267.02 g/mol
InChI-Schlüssel: DOFWCBUILGUUQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-5-(difluoromethoxy)benzoic acid is an organic compound with the molecular formula C8H5BrF2O3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 of the benzene ring are replaced by a bromine atom and a difluoromethoxy group, respectively

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-5-(difluoromethoxy)benzoic acid typically involves the bromination of 5-(difluoromethoxy)benzoic acid. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromo-5-(difluoromethoxy)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

2-Bromo-5-(difluoromethoxy)benzoic acid is utilized in several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-bromo-5-(difluoromethoxy)benzoic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with molecular targets such as proteins or nucleic acids. The difluoromethoxy group can enhance the compound’s binding affinity and specificity, while the bromine atom can participate in halogen bonding interactions .

Vergleich Mit ähnlichen Verbindungen

Comparison: 2-Bromo-5-(difluoromethoxy)benzoic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties compared to similar compounds. This can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound in various research applications .

Eigenschaften

CAS-Nummer

1427373-00-9

Molekularformel

C8H5BrF2O3

Molekulargewicht

267.02 g/mol

IUPAC-Name

2-bromo-5-(difluoromethoxy)benzoic acid

InChI

InChI=1S/C8H5BrF2O3/c9-6-2-1-4(14-8(10)11)3-5(6)7(12)13/h1-3,8H,(H,12,13)

InChI-Schlüssel

DOFWCBUILGUUQF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1OC(F)F)C(=O)O)Br

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.